molecular formula C10H12Cl2N2S B3022039 [(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride CAS No. 1269226-67-6

[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride

Cat. No.: B3022039
CAS No.: 1269226-67-6
M. Wt: 263.19
InChI Key: GFHXWVZFRGTBCT-UHFFFAOYSA-N
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Description

[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . For instance, some thiazole derivatives have shown to interact with S-methyl-5-thioadenosine phosphorylase .

Mode of Action

Thiazole derivatives have been reported to exert their activity by blocking certain channels and inhibiting enzymes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . These activities suggest that thiazole derivatives may interact with multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride typically involves the reaction of 4-phenylthiazole with methylamine under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the thiazole ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole ring .

Scientific Research Applications

[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a methylamine moiety enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

(4-phenyl-1,3-thiazol-5-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.2ClH/c11-6-9-10(12-7-13-9)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHXWVZFRGTBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride
Reactant of Route 2
[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride
Reactant of Route 3
[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride
Reactant of Route 4
[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride
Reactant of Route 5
[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride
Reactant of Route 6
[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride

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